ETHYL 4-(5-{4H,5AH,6H,7H,8H,9H,9AH-THIENO[3,2-C]CHROMEN-4-YL}FURAN-2-YL)BENZOATE
Overview
Description
Ethyl 4-[5-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-2-furyl]benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure that includes a thieno[3,2-c]chromene core, which is a fused ring system containing both sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{4H,5AH,6H,7H,8H,9H,9AH-THIENO[3,2-C]CHROMEN-4-YL}FURAN-2-YL)BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the thieno[3,2-c]chromene core, which can be achieved through a series of cyclization reactions. The furan and benzoate groups are then introduced through esterification reactions. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The final product is then purified through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-2-furyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-[5-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-2-furyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{4H,5AH,6H,7H,8H,9H,9AH-THIENO[3,2-C]CHROMEN-4-YL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate group.
METHYL 4-(5-{4H,5AH,6H,7H,8H,9H,9AH-THIENO[3,2-C]CHROMEN-4-YL}FURAN-2-YL)BENZOATE: A closely related compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 4-[5-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-2-furyl]benzoate stands out due to its unique fused ring system, which imparts specific chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired.
Properties
IUPAC Name |
ethyl 4-[5-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4S/c1-2-26-24(25)16-9-7-15(8-10-16)19-11-12-21(27-19)22-18-13-14-29-23(18)17-5-3-4-6-20(17)28-22/h7-14,17,20,22H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUCRXHYCUGCRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3C4=C(C5CCCCC5O3)SC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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